molecular formula C7H4Cl2N2 B1324943 6,8-Dichloroimidazo[1,2-a]pyridine CAS No. 858516-69-5

6,8-Dichloroimidazo[1,2-a]pyridine

Cat. No. B1324943
CAS RN: 858516-69-5
M. Wt: 187.02 g/mol
InChI Key: ZAHCPJDXWPIZSL-UHFFFAOYSA-N
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Description

6,8-Dichloroimidazo[1,2-a]pyridine, also known as DCIP, is an organic compound with a variety of uses in scientific research . It is a heterocyclic aromatic compound, containing both nitrogen and chlorine atoms in its structure. DCIP is used in a variety of biochemical and physiological experiments, as well as in the synthesis of other compounds.


Synthesis Analysis

Imidazopyridine is one of the important fused bicyclic 5–6 heterocycles and it is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . Synthesis of this moiety from the easily available chemicals is desirable due to its tremendous use in the various branches of chemistry . The synthesis of this scaffold employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .


Molecular Structure Analysis

The molecular formula of this compound is C7H4Cl2N2 . The molecular weight is 187.03 . The InChI key is ZAHCPJDXWPIZSL-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a melting point of 154-158°C . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Therapeutic Agent Potential A review by Deep et al. (2016) highlights the imidazo[1,2-a]pyridine scaffold, including 6,8-dichloroimidazo[1,2-a]pyridine, as a potential therapeutic agent. It has applications in medicinal chemistry due to its broad range, including anticancer and antimicrobial activities (Deep et al., 2016).

Preparation of Nucleosides Montgomery et al. (1977) discuss the preparation of nucleosides using 4,6-dichloroimidazo[4,5-c]pyridine. This work contributes to the synthesis of novel nucleosides, which have implications in pharmaceutical research and development (Montgomery et al., 1977).

Synthesis of Imidazo[1,2-a]pyridine Derivatives The work by Vanelle et al. (2008) focuses on synthesizing 3-nitroimidazo[1,2-a]pyridine derivatives, including 6,8-dibromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine. These derivatives are essential for understanding the reactivities of different electrophile halides (Vanelle et al., 2008).

Antibacterial Properties Althagafi and Abdel‐Latif (2021) synthesized new 6,8-dichloro-imidazo[1,2-a]pyridine derivatives with pyridine, thiazole, and pyrazole ring systems. These derivatives showed remarkable antibacterial activities, indicating the compound's potential in developing new antimicrobial agents (Althagafi & Abdel‐Latif, 2021).

Safety and Hazards

6,8-Dichloroimidazo[1,2-a]pyridine is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . The hazard statements include H302, H315, H318, and H335 . Precautionary statements include P261, P280, P305 + P351 + P338 .

Future Directions

Imidazopyridine, an important fused bicyclic 5,6 heterocycle, has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . A few examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests that 6,8-Dichloroimidazo[1,2-a]pyridine and its analogues could have potential applications in the development of new drugs, particularly for the treatment of drug-resistant tuberculosis .

Biochemical Analysis

Biochemical Properties

6,8-Dichloroimidazo[1,2-a]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of certain kinases, which are crucial for cell signaling pathways . Additionally, this compound can bind to specific receptors on cell membranes, altering their conformation and function . These interactions highlight the compound’s potential as a modulator of biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving kinases and phosphatases . This compound can modulate gene expression by affecting transcription factors and other regulatory proteins . Furthermore, this compound impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity . This binding can result in enzyme inhibition or activation, depending on the target . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions underpin the compound’s diverse biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its activity may diminish over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving cellular function . At higher doses, this compound can induce toxic or adverse effects, including cellular damage and disruption of metabolic pathways . These dosage-dependent effects underscore the importance of careful dose optimization in research and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, the compound can inhibit or activate specific metabolic enzymes, leading to changes in the concentrations of key metabolites . These interactions highlight the compound’s potential to modulate metabolic processes and influence cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, this compound may localize to specific cellular compartments, influencing its activity and function . These transport and distribution mechanisms are essential for understanding the compound’s effects on cellular processes.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that affect its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Understanding these localization patterns is crucial for elucidating the compound’s molecular mechanisms.

properties

IUPAC Name

6,8-dichloroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2/c8-5-3-6(9)7-10-1-2-11(7)4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAHCPJDXWPIZSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=C(C2=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

858516-69-5
Record name 6,8-Dichloroimidazo[1,2-a]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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